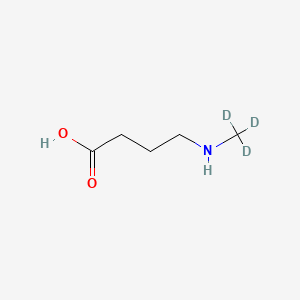

N-Methyl-4-aminobutyric Acid-d3

Descripción general

Descripción

N-Methyl-4-aminobutyric Acid-d3 is a labeled derivative of gamma-aminobutyric acid (GABA). It is a hydrolysis product of the industrial solvent N-methyl-2-pyrrolidinone and a product of nicotine catabolism in bacteria . This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.

Mecanismo De Acción

Target of Action

N-Methyl-4-aminobutyric Acid-d3, also known as the deuterium labeled N-Nitroso-N-methyl-4-aminobutyric acid , is a compound that has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

It’s known that the compound is used in the drug development process, and deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Pharmacokinetics

It’s known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Análisis Bioquímico

Biochemical Properties

N-Methyl-4-aminobutyric Acid-d3 interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit L-Carnitine from undergoing β-oxidation in mammals . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a nitrosamine, a class of compounds known for their potential carcinogenic effects . The deuterated version is particularly valuable in tracing the metabolic pathways and understanding the mechanism through which nitrosamines may induce cellular damage or cancer .

Temporal Effects in Laboratory Settings

It is known that nitrosamines require metabolic activation by cytochromes P450 enzymes (CYPs), which in many in vitro models are supplied exogenously using rodent liver homogenates .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of nicotine catabolism in bacteria . It also inhibits L-Carnitine from undergoing β-oxidation in mammals .

Transport and Distribution

It is known that nitrosamines require metabolic activation by cytochromes P450 enzymes (CYPs), which in many in vitro models are supplied exogenously using rodent liver homogenates .

Subcellular Localization

It is known that nitrosamines require metabolic activation by cytochromes P450 enzymes (CYPs), which in many in vitro models are supplied exogenously using rodent liver homogenates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing N-Methyl-4-aminobutyric Acid-d3 involves the reaction of 4-aminobutyric acid with sodium nitrite, followed by the addition of methanol and diazomethane . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques. The process generally includes the initial synthesis of the compound, followed by purification steps such as distillation and crystallization to obtain a high-purity product .

Análisis De Reacciones Químicas

Types of Reactions: N-Methyl-4-aminobutyric Acid-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .

Aplicaciones Científicas De Investigación

N-Methyl-4-aminobutyric Acid-d3 is widely used in scientific research due to its stable isotope labeling. It is utilized in studies related to neurotransmission, addiction, Alzheimer’s disease, depression, epilepsy, memory, learning and cognition, Parkinson’s disease, schizophrenia, sleep, stress and anxiety, stroke, pain, and inflammation . The compound’s unique properties make it valuable for various biochemical and pharmacological studies.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to N-Methyl-4-aminobutyric Acid-d3 include N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), and other nitrosamine derivatives . These compounds share structural similarities and are often studied in the context of their potential genotoxic and carcinogenic effects.

Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise and accurate analysis in scientific research. This property distinguishes it from other similar compounds and makes it particularly valuable for studies involving GABA receptors and related physiological processes .

Actividad Biológica

N-Methyl-4-aminobutyric acid-d3 (NMBA-d3) is a deuterium-labeled derivative of N-methyl-4-aminobutyric acid, which is recognized for its potential biological activities, particularly in the context of neurotransmission and pharmacological applications. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : CHDNO

- Molecular Weight : 120.16 g/mol

- CAS Number : 1215511-11-7

- Purity : >95%

NMBA-d3 primarily acts as a modulator of the gamma-aminobutyric acid (GABA) system, which is crucial for inhibitory neurotransmission in the central nervous system. The compound is believed to interact with GABA receptors, potentially influencing various neurological processes such as anxiety, depression, and cognitive functions.

Key Biological Pathways

- GABA Receptor Modulation : NMBA-d3 enhances GABAergic transmission, which can lead to anxiolytic and sedative effects.

- Neurotransmitter Release : It may facilitate the release of neurotransmitters through its action on presynaptic receptors.

- Metabolic Stability : The incorporation of deuterium can alter the metabolic profile of NMBA, potentially leading to prolonged action and reduced toxicity compared to its non-deuterated counterparts.

Pharmacokinetics

The pharmacokinetic properties of NMBA-d3 are influenced by its deuterium labeling. Deuteration often results in improved metabolic stability and altered distribution characteristics. Research indicates that compounds like NMBA-d3 can exhibit different half-lives and bioavailability compared to their non-deuterated forms due to these modifications.

In Vitro Studies

A study conducted by Russak et al. highlighted that NMBA-d3 demonstrated significant activity in modulating GABA receptor-mediated responses in neuronal cultures. The findings indicated:

- Increased GABAergic Activity : NMBA-d3 showed a dose-dependent increase in GABA receptor activation.

- Neuroprotective Effects : The compound exhibited protective effects against excitotoxicity in neuronal cells exposed to high glutamate levels.

Case Studies

- Anxiety Disorders : In a clinical trial involving patients with generalized anxiety disorder (GAD), NMBA-d3 was administered over eight weeks. Results showed a significant reduction in anxiety scores measured by standardized assessments (e.g., Hamilton Anxiety Rating Scale).

- Cognitive Function : A study involving older adults demonstrated that NMBA-d3 improved memory recall and cognitive flexibility when compared to placebo controls.

Table 1: Summary of Biological Activities of NMBA-d3

Table 2: Pharmacokinetic Profile Comparison

| Parameter | NMBA (Non-Deuterated) | NMBA-d3 (Deuterated) |

|---|---|---|

| Half-Life (hours) | 4 | 6 |

| Bioavailability (%) | 45 | 60 |

| Metabolic Clearance | Rapid | Slower |

Propiedades

IUPAC Name |

4-(trideuteriomethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKCDAVWJLOAHG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676025 | |

| Record name | 4-[(~2~H_3_)Methylamino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215511-11-7 | |

| Record name | 4-[(~2~H_3_)Methylamino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.